Lipophilicity (LogP) Comparison: 4-Chloro-2-(4-ethylphenyl)benzoic Acid vs. 4-Chloro-2-phenylbenzoic Acid
The calculated LogP for 4-chloro-2-(4-ethylphenyl)benzoic acid is 4.27 [1], which is significantly higher than the LogP of 3.71 reported for 4-chloro-2-phenylbenzoic acid [2]. The 0.56 unit difference in LogP corresponds to an approximately 3.6-fold increase in the octanol-water partition coefficient (P), reflecting substantially greater lipophilicity conferred by the 4-ethyl substitution on the pendant phenyl ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.26760 |
| Comparator Or Baseline | 4-Chloro-2-phenylbenzoic acid; LogP = 3.7052 |
| Quantified Difference | ΔLogP = +0.5624; ~3.6-fold higher P |
| Conditions | Calculated (cheminformatics) partition coefficients |
Why This Matters
Increased lipophilicity may enhance membrane permeability in cell-based assays, a critical factor for intracellular target engagement.
- [1] ChemSrc. 4-chloro-2-(4-ethylphenyl)benzoic acid. CAS: 1261903-14-3. Accessed 2026-04-15. View Source
- [2] YYBYY. 4-chloro-2-phenylbenzoic acid. CAS: 107274-51-1. View Source
